REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[F:17])[C:11]([NH2:13])=[O:12].S(=O)(=O)(O)O>>[Cl:1][CH2:2][C:3]1[N:13]=[C:11]([C:10]2[CH:14]=[CH:15][C:16]([F:17])=[C:8]([F:7])[CH:9]=2)[O:12][CH:5]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
619 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)N)C=CC1F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at RT for a further 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Initially, a viscous oil is formed
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 60 min, during which time a precipitate
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
is formed which
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
purified chromatographically on silica gel 60 (mobile phase: isohexane/ethyl acetate 10:1)
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(OC1)C1=CC(=C(C=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |